molecular formula C7H11N5OS B4365186 N-METHYL-2-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE

N-METHYL-2-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4365186
M. Wt: 213.26 g/mol
InChI Key: PMJNWEWPIHUSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-METHYL-2-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-2-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-2-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

N-METHYL-2-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-METHYL-2-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-3-[(2-methylpyrazole-3-carbonyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5OS/c1-8-7(14)11-10-6(13)5-3-4-9-12(5)2/h3-4H,1-2H3,(H,10,13)(H2,8,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJNWEWPIHUSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CC=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-METHYL-2-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
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N-METHYL-2-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
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N-METHYL-2-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE

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